6‑Bromo Substituent Enables Superior HIV‑1 Integrase ALLINI Antiviral Potency Relative to Non‑Halogenated and 8‑Bromo Analogs
In a head‑to‑head comparison of multi‑substituted quinoline‑based ALLINIs, adding bromine at the 6‑position conferred better antiviral properties than the non‑halogenated parent scaffold, whereas the 6‑bromo analog lost potency against the ALLINI‑resistant IN A128T mutant while the 8‑bromo analog retained full effectiveness [1]. This demonstrates that the 6‑bromo regioisomer possesses a distinct resistance‑liability profile useful for probing integrase multimerization mechanisms.
| Evidence Dimension | Antiviral potency and resistance profile (HIV-1 IN multimerization) |
|---|---|
| Target Compound Data | 6‑bromo‑quinoline ALLINI: active against wild‑type; potency lost against IN A128T mutant |
| Comparator Or Baseline | 8‑bromo‑quinoline ALLINI: retained full effectiveness against A128T mutant; non‑halogenated scaffold: weaker antiviral properties |
| Quantified Difference | 6‑Br analog sensitive to A128T resistance; 8‑Br analog fully insensitive (qualitative fold‑loss reported in source) |
| Conditions | HIV‑1 IN multimerization assay; ALLINI‑resistant IN A128T mutant virus (Viruses 2022, 14(7), 1466) |
Why This Matters
For groups mapping resistance‑determinant interactions of allosteric integrase inhibitors, the 6‑bromo regioisomer provides a defined tool compound whose differential sensitivity to A128T can validate target engagement models that 8‑bromo or non‑halogenated analogs cannot.
- [1] Wang, Y., et al. (2022). Multi‑Substituted Quinolines as HIV‑1 Integrase Allosteric Inhibitors. Viruses, 14(7), 1466. DOI: 10.3390/v14071466 View Source
